Hydroxysafflor Yellow A

Overview

Description

Hydroxysafflor Yellow A is a natural compound extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. This compound is a water-soluble chalcone glycoside and is the main active ingredient responsible for the pharmacological properties of safflower. This compound has been extensively studied for its antioxidant, anti-inflammatory, anticoagulant, and anticancer effects .

Mechanism of Action

- HSYA is a primary active compound derived from safflower (Carthamus tinctorius L.). It has significant pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects .

- One of its primary targets is the platelet-activating factor (PAF), which plays a role in the pathology of bronchial asthma .

- Additionally, HSYA seems to modulate GABAergic neurotransmission, providing selective protection against tonic-clonic seizures triggered by GABA antagonists .

Target of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Hydroxysafflor Yellow A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and glutathione peroxidase . Additionally, it interacts with signaling proteins like HIF-1α, JAK, and STAT3, inhibiting their activity and thereby reducing inflammation and oxidative stress . These interactions highlight the compound’s potential in regulating biochemical pathways associated with inflammation and oxidative damage.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to enhance cell viability, inhibit apoptosis, and reduce oxidative stress in different cell models . For example, in neuronal cells, this compound activates autophagy and reduces apoptosis by modulating the HIF-1α/BNIP3 signaling pathway . Furthermore, it influences cell signaling pathways, such as the JAK2/STAT3 and SOCS3 pathways, which play critical roles in cell survival and inflammation . These cellular effects underscore the compound’s potential in protecting cells from damage and promoting cell survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their function. For instance, this compound inhibits the JAK/STAT3 signaling pathway by downregulating the expression of HIF-1α, JAK, and STAT3 . This inhibition reduces the production of inflammatory cytokines and oxidative stress markers, thereby exerting anti-inflammatory and antioxidant effects . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound maintains its protective effects on cells, reducing oxidative stress and inflammation over extended periods . Its stability and efficacy can be affected by degradation processes, which need to be carefully monitored in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exerts beneficial effects in a dose-dependent manner, with higher doses providing more significant neuroprotective and anti-inflammatory effects . Excessive doses can lead to adverse reactions, highlighting the importance of determining optimal dosage levels for therapeutic applications . In animal models of ischemic stroke, this compound has been shown to improve neurological function and reduce infarct volume at appropriate dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound modulates the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and glutathione peroxidase . Additionally, it influences metabolic pathways associated with cholesterol metabolism and fatty liver disease, highlighting its potential in regulating metabolic processes . These interactions underscore the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily absorbed via passive diffusion across the intestinal epithelium, with both transcellular and paracellular pathways involved . The compound interacts with transporters such as peptide transporter 1 (PEPT1) and P-glycoprotein (P-gp), which facilitate its influx and efflux, respectively . These transport mechanisms play a crucial role in determining the bioavailability and distribution of this compound within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound localizes to specific cellular compartments, such as the cytosol and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The subcellular distribution of the compound is essential for its interactions with biomolecules and its ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxysafflor Yellow A can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction from safflower using ultrasonic water extraction, followed by separation using macroporous adsorption resin, chromatographic separation, ultrafiltration, and freeze-drying . The content of the prepared this compound dry powder can reach up to 99.8%, with a yield of 62.7% .

Industrial Production Methods

In industrial production, the extraction process is optimized to achieve high yield and purity. The process typically involves the following steps:

Ultrasonic Water Extraction: Safflower is subjected to ultrasonic water extraction to obtain the crude extract.

Macroporous Adsorption Resin: The crude extract is passed through macroporous adsorption resin to separate the desired compound.

Chromatographic Separation: Further purification is achieved using chromatographic techniques such as LH-20 sephadex chromatography.

Ultrafiltration and Freeze-Drying: The purified extract is then subjected to ultrafiltration and freeze-drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Hydroxysafflor Yellow A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify its chemical structure.

Substitution: Substitution reactions can introduce new functional groups into the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Hydroxysafflor Yellow A has a wide range of scientific research applications, including:

Chemistry: It is used as a natural pigment and a model compound for studying chalcone glycosides

Biology: It has been studied for its effects on cell viability, apoptosis, and oxidative stress

Medicine: This compound has shown potential in treating cardiovascular and cerebrovascular diseases, osteoarthritis, and cancer

Industry: It is used in the pharmaceutical, food, and cosmetics industries due to its bioactive properties

Comparison with Similar Compounds

Hydroxysafflor Yellow A can be compared with other similar compounds, such as:

Tenuigenin: Both compounds exhibit neuroprotective effects, but they modulate different signaling pathways.

Paeoniflorin: This compound also has anti-inflammatory properties and is used in traditional Chinese medicine.

Kaempferol and Quercetin: These flavonoids share antioxidant and anti-inflammatory properties with this compound.

This compound stands out due to its unique combination of pharmacological activities and its specific molecular targets, making it a valuable compound for various scientific and industrial applications .

Properties

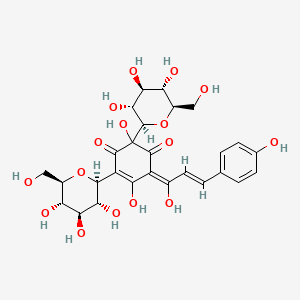

IUPAC Name |

(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUBSCVWHLRGE-UXEKTNMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031226 | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78281-02-4 | |

| Record name | Hydroxysafflor yellow A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysafflor yellow A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYSAFFLOR YELLOW A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.